molecular formula C32H48N2O2 B12029413 N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide

Cat. No.: B12029413
M. Wt: 492.7 g/mol
InChI Key: KQYBBAZENWXTNG-MUGXBBEHSA-N
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Description

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide is a complex organic compound characterized by its unique structure, which includes a phenylmethoxyphenyl group and an octadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide typically involves the reaction of 4-phenylmethoxybenzaldehyde with octadecanamide in the presence of a suitable catalyst. The reaction proceeds through a Schiff base formation, where the aldehyde group of 4-phenylmethoxybenzaldehyde reacts with the amine group of octadecanamide to form the imine linkage.

Reaction Conditions:

    Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium hydroxide)

    Solvent: Common solvents include ethanol or methanol

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C)

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide can be compared with other similar compounds, such as:

  • N-[(E)-(4-methoxyphenyl)methylideneamino]octadecanamide
  • N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide
  • N-[(E)-(4-fluorophenyl)methylideneamino]octadecanamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C32H48N2O2

Molecular Weight

492.7 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]octadecanamide

InChI

InChI=1S/C32H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-32(35)34-33-27-29-23-25-31(26-24-29)36-28-30-20-17-16-18-21-30/h16-18,20-21,23-27H,2-15,19,22,28H2,1H3,(H,34,35)/b33-27+

InChI Key

KQYBBAZENWXTNG-MUGXBBEHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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